![molecular formula C7H6ClN3 B1419547 6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine CAS No. 893566-44-4](/img/structure/B1419547.png)

6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine

Übersicht

Beschreibung

6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine is a derivative of imidazo[4,5-b]pyridine . Imidazo[4,5-b]pyridines are known to play a crucial role in numerous disease conditions and have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Synthesis Analysis

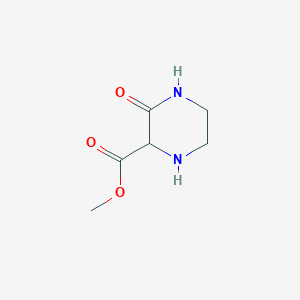

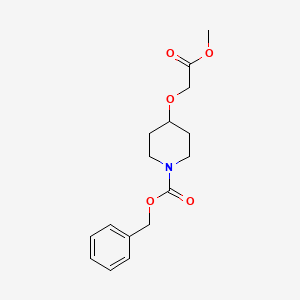

The synthesis of imidazo[4,5-b]pyridines has been described in various ways. One method involves the reaction of methyl 4-((benzyloxy)methyl)tetrahydrofuran-2-carbimidate hydrochloride– cis or trans with 2,3-diaminopyridine in MeOH resulting in the corresponding 1H-imidazo[4,5-b]pyridine .Molecular Structure Analysis

The molecular structure of 6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine is derived from the imidazo[4,5-b]pyridine core, which is a fused imidazole and pyridine ring system .Chemical Reactions Analysis

The chemical reactions involving imidazo[4,5-b]pyridines are diverse and can lead to a variety of derivatives with different biological activities .Physical And Chemical Properties Analysis

Imidazo[4,5-b]pyridines are generally white or colorless solids that are highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen

GABA A Receptor Positive Allosteric Modulators

The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions. The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .

Proton Pump Inhibitors

Imidazopyridines have been found to act as proton pump inhibitors . These compounds can be used to decrease the amount of acid produced in the stomach, which can help in the treatment of conditions like gastroesophageal reflux disease (GERD) and stomach ulcers .

Aromatase Inhibitors

Imidazopyridines, including 6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine, have been found to act as aromatase inhibitors . Aromatase inhibitors are drugs that inhibit the enzyme aromatase, which is responsible for the conversion of androgens to estrogens in the body. These inhibitors are commonly used in the treatment of estrogen-responsive breast cancer .

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Imidazopyridines have also been found to act as NSAIDs . NSAIDs are a class of drugs that provide analgesic (pain-killing) and antipyretic (fever-reducing) effects, and, in higher doses, anti-inflammatory effects .

Anticancer Agents

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells . Excessive angiogenesis, which is essential for further growth of tumor cells, is observed in the late stages of cancer .

Antimicrobial Agents

Imidazopyridines, including 6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine, have been explored for their antimicrobial features . These compounds can be used to combat various bacterial and fungal infections .

Wirkmechanismus

Target of Action

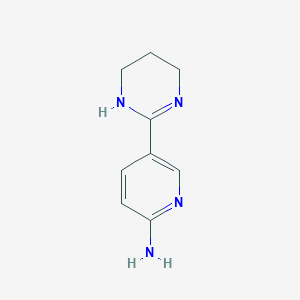

Imidazo[4,5-b]pyridine derivatives are known to be promising purine bioisosteres . They have been used in the synthesis of various compounds with valuable medicinal properties . For instance, some imidazo[4,5-b]pyridine derivatives have been used as highly selective CYP3A4 inhibitors .

Mode of Action

Imidazo[4,5-b]pyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Pharmacokinetics

The design and synthesis of bioisosteres, such as imidazo[4,5-b]pyridine derivatives, are known to improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .

Result of Action

Imidazo[4,5-b]pyridine derivatives are known to play a crucial role in numerous disease conditions .

Safety and Hazards

Zukünftige Richtungen

Given the broad range of chemical and biological properties of imidazo[4,5-b]pyridines, they have become an important synthon in the development of new drugs . The derivatives of imidazo[4,5-b]pyridines show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the future directions in the research of imidazo[4,5-b]pyridines and their derivatives are promising.

Eigenschaften

IUPAC Name |

6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-4-5(8)2-9-7-6(4)10-3-11-7/h2-3H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNUNCZPNJGSCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=C1Cl)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine](/img/structure/B1419467.png)

![2-[(3-Methyl-1,1-dioxidotetrahydro-3-thienyl)amino]ethanol hydrochloride](/img/structure/B1419479.png)